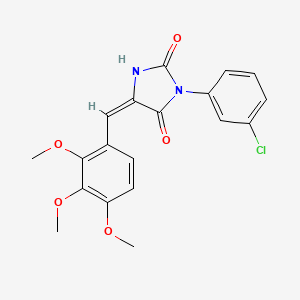![molecular formula C24H23N3O3S B11591478 3-amino-6-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11591478.png)
3-amino-6-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-6-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that belongs to the thienopyridine class. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core substituted with amino, dimethoxyphenyl, and dimethylphenyl groups. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-6-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thieno[2,3-b]pyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: Introduction of the amino group and the dimethoxyphenyl and dimethylphenyl groups through nucleophilic substitution or electrophilic aromatic substitution reactions.
Amidation: The final step involves the formation of the carboxamide group through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester, under mild to moderate conditions.
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups, leading to the formation of nitroso or nitro derivatives and demethylated products, respectively.
Reduction: Reduction reactions can target the nitro groups (if formed) or the carbonyl group in the carboxamide, leading to amine or alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) under appropriate conditions facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro or demethylated derivatives, while reduction can produce amines or alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, 3-amino-6-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide has shown potential as an inhibitor of certain enzymes and receptors. This makes it a candidate for studying biochemical pathways and developing new therapeutic agents.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. Its ability to interact with specific biological targets makes it a promising lead compound for drug development.
Industry
Industrially, the compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its structural features allow for the creation of products with specific properties, such as improved stability and reactivity.
作用機序
The mechanism of action of 3-amino-6-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions are mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces.
類似化合物との比較
Similar Compounds
- 3-amino-6-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide
- 6-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide
- 3-amino-6-(3,4-dimethoxyphenyl)-N-phenylthieno[2,3-b]pyridine-2-carboxamide
Uniqueness
Compared to similar compounds, 3-amino-6-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide stands out due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both dimethoxyphenyl and dimethylphenyl groups provides a unique steric and electronic environment, potentially enhancing its interaction with biological targets and its stability under various conditions.
特性
分子式 |
C24H23N3O3S |
|---|---|
分子量 |
433.5 g/mol |
IUPAC名 |
3-amino-6-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C24H23N3O3S/c1-13-5-8-17(14(2)11-13)26-23(28)22-21(25)16-7-9-18(27-24(16)31-22)15-6-10-19(29-3)20(12-15)30-4/h5-12H,25H2,1-4H3,(H,26,28) |
InChIキー |
AUFKXQQBEAXZES-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC(=C(C=C4)OC)OC)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,7,7-Trimethyl-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione](/img/structure/B11591402.png)
![ethyl 5-ethyl-2-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B11591408.png)
![(2E)-3-[2-(4-chloro-3-methylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-ethylprop-2-enamide](/img/structure/B11591410.png)
![(5Z)-5-[3-bromo-4-(prop-2-yn-1-yloxy)benzylidene]-3-cyclohexyl-2-thioxoimidazolidin-4-one](/img/structure/B11591414.png)
![4,6-Bis[(4-chlorophenyl)amino]-1,3,5-triazin-2-yl diethylcarbamodithioate](/img/structure/B11591419.png)
![(2E)-2-cyano-N-cyclopentyl-3-[9-methyl-2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11591427.png)

![Ethyl 4-[({[3-cyano-6-(4-fluorophenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11591439.png)
![isopropyl 6-[4-(acetyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11591441.png)

![methyl 2-[1-(furan-2-yl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11591451.png)
![(2E)-2-cyano-3-[2-(4-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11591452.png)
![(2E)-3-[2-(4-bromophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(3-ethoxypropyl)prop-2-enamide](/img/structure/B11591460.png)

